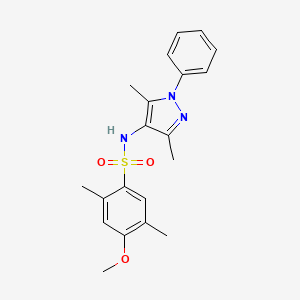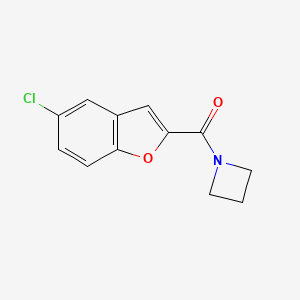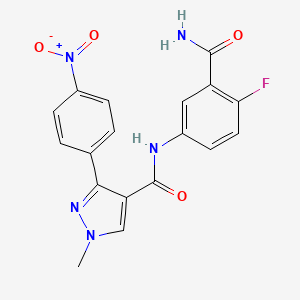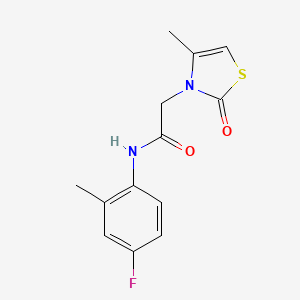
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DMP 777, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in tumor growth and progression. DMP 777 has been investigated for its potential use in cancer therapy, as well as in other biomedical applications.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 involves the inhibition of carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in tumors, and their inhibition leads to a decrease in pH, which in turn inhibits tumor growth and metastasis. This compound 777 has been shown to be a selective inhibitor of these enzymes, and does not affect other carbonic anhydrase isoforms.
Biochemical and Physiological Effects
This compound 777 has been shown to have several biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase IX and XII, it has been found to induce apoptosis in tumor cells, and to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. This compound 777 has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in tumor growth and progression. It has also been found to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo experiments. However, this compound 777 has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777. One area of interest is the development of this compound 777 derivatives with improved pharmacokinetic properties and selectivity for carbonic anhydrase IX and XII. Another direction is the investigation of the potential use of this compound 777 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Furthermore, the use of this compound 777 in imaging and diagnosis of tumors is an area that requires further investigation. Finally, the role of carbonic anhydrase IX and XII in other diseases, such as cardiovascular and neurological disorders, is an area that could benefit from the use of this compound 777 as a tool for studying these enzymes.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 involves a series of chemical reactions, starting from the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3,5-dimethyl-1-phenylpyrazole in the presence of a base. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis of this compound 777 has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 has been extensively studied for its potential use in cancer therapy. Carbonic anhydrase IX and XII are overexpressed in many types of tumors, and their inhibition has been shown to reduce tumor growth and metastasis. This compound 777 has been found to be a potent inhibitor of these enzymes, and has shown promising results in preclinical studies. In addition to cancer therapy, this compound 777 has also been investigated for its potential use in other biomedical applications, such as imaging and diagnosis of tumors.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13-12-19(14(2)11-18(13)26-5)27(24,25)22-20-15(3)21-23(16(20)4)17-9-7-6-8-10-17/h6-12,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAVXXUZBRJVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)

![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)

![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)

